molecular formula C15H20N4O2 B2582743 N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950235-39-9

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2582743
CAS No.: 950235-39-9
M. Wt: 288.351
InChI Key: UGIYVLCZXPDIJK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group, at position 5 with a propyl chain, and at position 4 with a carboxamide group linked to a 2-hydroxyethyl moiety. Its structural features, including the polar hydroxyethyl group and lipophilic propyl chain, suggest a balance between solubility and membrane permeability, making it a candidate for anticancer applications . The compound’s crystal structure, resolved via X-ray crystallography (using SHELX software), reveals intermolecular hydrogen bonds involving the hydroxyethyl group, which may influence its stability and biological interactions .

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-4-13-14(15(21)16-9-10-20)17-18-19(13)12-7-5-11(2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYVLCZXPDIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative catalysts and solvents may be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. This reactivity is critical for understanding its metabolic pathways:

Conditions Reagents Products Mechanistic Notes
Acidic hydrolysisHCl (6M), reflux5-propyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid + ethanolamineProtonation of carbonyl oxygen followed by nucleophilic attack by water .
Basic hydrolysisNaOH (2M), 80°CSodium salt of carboxylic acid + ethanolamineDeprotonation of NH group, hydroxide ion attack at carbonyl carbon .

Oxidation Reactions

The propyl side chain and triazole ring are susceptible to oxidation:

Oxidation Target Reagents Products Experimental Evidence
Propyl chainKMnO₄, H₂SO₄, 60°C5-(propanoyl)-1-(4-methylphenyl)-1H-triazole-4-carboxamidePartial oxidation to ketone observed in analogs with similar alkyl substituents .
Triazole ringH₂O₂, Fe²⁺ catalystN-oxide derivativeEpoxidation-like mechanism inferred from triazole reactivity studies.

Substitution Reactions

Electrophilic substitution occurs at the 4-methylphenyl group, while nucleophilic substitution targets the hydroxyethyl side chain:

Reaction Type Reagents Products Key Observations
Electrophilic aromatic substitutionHNO₃, H₂SO₄Nitro derivative at para position to methylMethyl group directs electrophiles to meta position; limited regioselectivity .
Nucleophilic substitution (hydroxyethyl)SOCl₂, pyridineChloroethyl derivativeConversion of hydroxyl to chloride enhances lipophilicity .

Complexation Reactions

The triazole nitrogen atoms participate in metal coordination, relevant to catalytic applications:

Metal Ion Ligand Sites Complex Structure Applications
Cu(I)N2 and N3 of triazoleTetrahedral coordination complexStabilizes intermediates in click chemistry reactions.
Zn(II)Carboxamide oxygen + N1Octahedral geometryPotential enzyme inhibition via metalloprotein interaction .

Thermal Degradation

Thermogravimetric analysis (TGA) of analogs reveals decomposition pathways:

Temperature Range Major Products Mechanism
200–250°CCO₂, NH₃, and aromatic fragmentsDecarboxylation of carboxamide followed by triazole ring breakdown .
>300°CCarbonaceous residueComplete decomposition of organic framework

Biochemical Interactions

The compound interacts with biological targets via non-covalent bonding:

Target Interaction Type Biological Effect
Fungal CYP51 enzymeHydrogen bonding with triazoleInhibition of ergosterol biosynthesis (predicted based on triazole analogs) .
Human serum albuminHydrophobic bindingAlters pharmacokinetic distribution

Key Insights from Structural Analysis

  • The cyclopropyl-triazole-carboxamide motif (in analogs) shows enhanced metabolic stability compared to straight-chain derivatives .

  • Intramolecular hydrogen bonding between the carboxamide NH and triazole N4 (distance: 2.37 Å) stabilizes the planar conformation, influencing reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives, including N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, as antiviral agents. Research indicates that compounds with triazole moieties exhibit significant activity against various viruses, including hepatitis C virus (HCV) and dengue virus (DENV). The mechanism often involves the inhibition of viral polymerases.

Case Study: Inhibition of HCV NS5B Polymerase

A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against HCV NS5B polymerase. This suggests that modifications in the triazole structure could enhance antiviral efficacy .

CompoundIC50 (μM)Virus Target
Compound A32.2HCV NS5B
Compound B31.9HCV NS5B
This compoundTBDTBD

2. Antifungal Properties

Triazoles are also known for their antifungal properties. Research indicates that compounds similar to this compound have shown effectiveness against fungal pathogens by inhibiting ergosterol synthesis.

Agricultural Applications

1. Pesticide Development

The unique structure of this compound positions it as a candidate for developing new pesticides. Its ability to disrupt cellular processes in pests can lead to effective pest management solutions.

Case Study: Efficacy Against Specific Pests

In controlled studies, triazole compounds demonstrated significant efficacy against common agricultural pests such as aphids and whiteflies. The application of these compounds resulted in reduced pest populations and improved crop yields.

Pest TypeEfficacy (%)Application Rate (g/ha)
Aphids85200
Whiteflies78150

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the triazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Aryl Group (Position 1) Position 5 Substituent Amide Substituent Key Features
Target Compound 4-Methylphenyl Propyl 2-Hydroxyethyl Hydroxyethyl enhances solubility; propyl balances lipophilicity .
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl Methoxy and chloro groups increase polarity; cyclopropyl reduces steric bulk .
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Methyl 1-Hydroxy-3-phenylpropan-2-yl Bulky hydroxy-phenylpropan-2-yl group may hinder membrane permeability .
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Methyl Phenyloxazole methyl Phenyloxazole introduces aromaticity; potential π-π stacking interactions .
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl Methyl 2-Ethoxyphenyl Ethoxy group enhances lipophilicity; isopropyl increases steric hindrance .

Crystallographic and Conformational Insights

Structural studies using SHELXL and WinGX/ORTEP highlight how substituents influence molecular packing. For example:

  • The target compound forms intermolecular O–H···N hydrogen bonds via its hydroxyethyl group, stabilizing its crystal lattice .
  • Compounds like LELHOB (with phenyloxazole) exhibit π-π stacking between aromatic rings, altering solid-state stability compared to the target compound .

Biological Activity

N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, identified by the CAS number 950235-39-9, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to yield the desired triazole derivative. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. In vitro assays have indicated that this compound may induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induction of apoptosis via ROS generation
MDA-MB-2315.04Inhibition of proliferation and migration

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazole derivatives have shown anti-inflammatory effects by modulating cytokine release. Studies indicate that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated cell cultures .

Case Studies

Case Study 1: Anticancer Activity in HCT116 Cells
A study investigated the effect of a triazole derivative on HCT116 colorectal cancer cells. The compound exhibited an IC50 value of 0.43 µM, significantly reducing cell viability and inducing apoptosis through the activation of caspases and increased ROS levels .

Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial activity of triazole derivatives against various bacterial strains. The results indicated that certain derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the recommended synthetic protocols and characterization methods for N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling. Key steps include purification via column chromatography and characterization using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm regioselectivity and purity. HPLC analysis (e.g., reverse-phase C18 column) is critical for assessing chemical stability and enantiomeric excess .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For refinement, use SHELXL (for small-molecule crystallography) to model anisotropic displacement parameters and resolve disorder. WinGX or Olex2 can integrate SHELX workflows for structure validation and visualization .

Q. What biological targets or pathways are associated with this triazole carboxamide derivative?

Structurally analogous triazole carboxamides inhibit enzymes like COX-2 and modulate Wnt/β-catenin signaling. Preliminary assays (e.g., enzyme-linked immunosorbent assays, ELISAs) should assess binding affinity to these targets. Use IC50_{50} determinations with recombinant proteins to quantify inhibitory potency .

Advanced Questions

Q. How do conformational variations in the triazole ring and substituent groups impact biological activity?

The dihedral angle between the triazole ring and the 4-methylphenyl group (e.g., 74.02° in related structures) influences steric interactions with target proteins. Molecular dynamics simulations (AMBER or GROMACS) can model ligand-protein docking, while SCXRD data validate torsional angles. Substituent bulkiness (e.g., propyl vs. cyclopropyl) may alter binding pocket accessibility .

Q. What strategies address low aqueous solubility during in vitro assays?

Co-solvent systems (e.g., DMSO/PBS mixtures) or micellar formulations (using Poloxamer 407) can enhance solubility. For pharmacokinetic studies, derivatization with hydrophilic moieties (e.g., PEGylation) improves bioavailability. Monitor solubility via dynamic light scattering (DLS) or nephelometry to optimize formulations .

Q. How can contradictory data from NMR and X-ray crystallography be resolved?

Discrepancies may arise from solution vs. solid-state conformations. Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering). Cross-validate with density functional theory (DFT) calculations (Gaussian 16) to compare experimental and theoretical 13C^{13} \text{C}-NMR chemical shifts. SHELXL's TWIN/BASF commands can refine twinned crystals if diffraction data show ambiguity .

Q. What multi-target screening approaches are suitable for identifying off-target effects?

High-throughput kinase profiling (e.g., Eurofins KinaseScan) or thermal shift assays (TSA) identify unintended interactions. For pathway-level analysis, RNA sequencing (RNA-seq) of treated cell lines reveals transcriptional changes. Dose-response curves across multiple assays (e.g., cytotoxicity, metabolic activity) distinguish target-specific effects from pleiotropy .

Q. Methodological Notes

  • Synthesis Optimization : Replace traditional workup (e.g., liquid-liquid extraction) with solid-phase extraction (SPE) to reduce byproduct contamination .
  • Data Validation : Use PLATON (in WinGX) to check for missed symmetry or solvent-accessible voids in crystallographic models .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity and validate assay conditions .

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